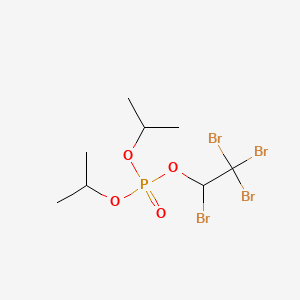
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C8H15Br4O4P. It is known for its unique structure, which includes four bromine atoms attached to an ethyl phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of diisopropyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce less brominated compounds .
Aplicaciones Científicas De Investigación
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of diisopropyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved include covalent bonding with target molecules and modulation of biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Triisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Uniqueness
This compound is unique due to its specific combination of isopropyl groups and tetrabromoethyl moiety. This structure imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry .
Propiedades
Número CAS |
102305-58-8 |
|---|---|
Fórmula molecular |
C8H15Br4O4P |
Peso molecular |
525.79 g/mol |
Nombre IUPAC |
dipropan-2-yl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C8H15Br4O4P/c1-5(2)14-17(13,15-6(3)4)16-7(9)8(10,11)12/h5-7H,1-4H3 |
Clave InChI |
SAMIPGLXUYFKNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC(C)C)OC(C(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


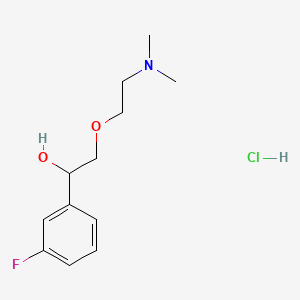
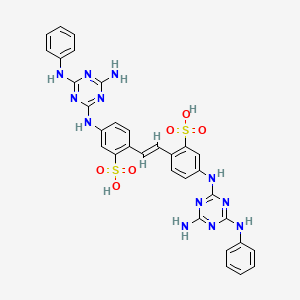
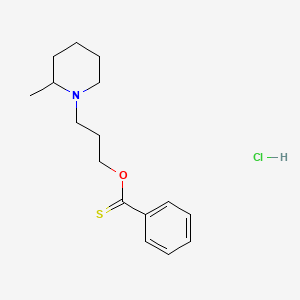
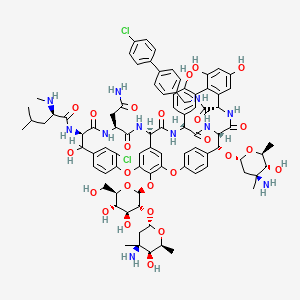
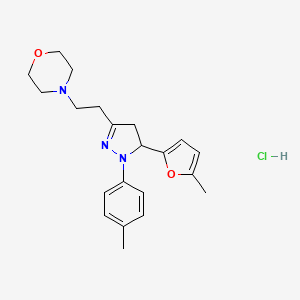


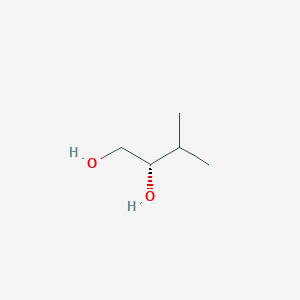
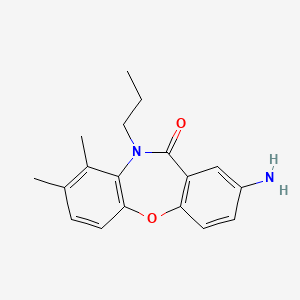
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
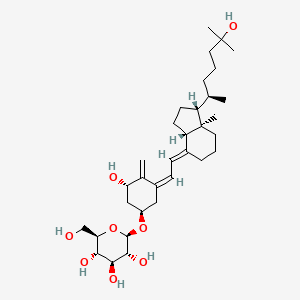

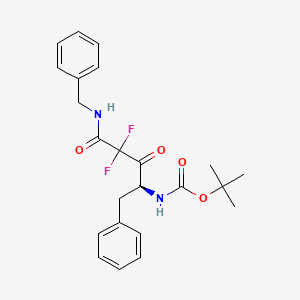
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
